REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][B:6]1[O:10][C:9]([CH3:12])([CH3:11])[C:8]([CH3:14])([CH3:13])[O:7]1.[I-:15].[Na+]>CC(C)=O>[I:15][CH2:2][CH2:3][CH2:4][CH2:5][B:6]1[O:10][C:9]([CH3:12])([CH3:11])[C:8]([CH3:14])([CH3:13])[O:7]1 |f:1.2|
|
Name
|
|
Quantity
|
46.2 g
|
Type
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reactant
|
Smiles
|
BrCCCCB1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
52.8 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
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Name
|
|
Quantity
|
176 mL
|
Type
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solvent
|
Smiles
|
CC(=O)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
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was concentrated under reduced pressure
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Type
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ADDITION
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Details
|
The resulting residue was diluted with heptane (200 mL)
|
Type
|
FILTRATION
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Details
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filtered through a short pad of silica gel (300 g)
|
Type
|
WASH
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Details
|
After eluting with a solution of 10% ethyl acetate in heptane (500 mL) the filtrate
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Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ICCCCB1OC(C(O1)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.5 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |